(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the formation of the benzimidazole core followed by the introduction of the bromine and sulfanyl-acetic acid groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The sulfanyl-acetic acid group can be attached via thiolation reactions using thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and sulfanyl-acetic acid groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can be compared with other benzimidazole derivatives such as:
6-Bromo-1H-benzimidazole: Lacks the sulfanyl-acetic acid group, which may result in different chemical and biological properties.
5-Bromo-1H-benzotriazole: Contains a triazole ring instead of an imidazole ring, leading to different reactivity and applications.
2-Bromo-1H-benzimidazole: The bromine atom is positioned differently, which can affect its chemical behavior and interactions
Properties
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUCCCLXSHUOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969693 |
Source
|
Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-30-6 |
Source
|
Record name | MLS002638359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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